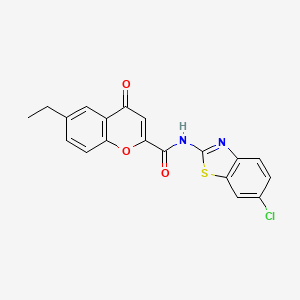

N-(6-chloro-1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(6-Chloro-1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a benzothiazole ring substituted with a chlorine atom at position 6, linked via a carboxamide group to a chromene scaffold. The chromene moiety features a 6-ethyl substituent and a 4-oxo group.

Properties

Molecular Formula |

C19H13ClN2O3S |

|---|---|

Molecular Weight |

384.8 g/mol |

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H13ClN2O3S/c1-2-10-3-6-15-12(7-10)14(23)9-16(25-15)18(24)22-19-21-13-5-4-11(20)8-17(13)26-19/h3-9H,2H2,1H3,(H,21,22,24) |

InChI Key |

MUNZLYBJANQBOX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Chloro-1,3-Benzothiazol-2-Amine

Nitration and Reduction Sequence

The benzothiazole core is typically synthesized via nitration followed by selective reduction. In a representative procedure, 2-chlorobenzothiazole undergoes nitration with concentrated sulfuric acid and nitric acid at 0–5°C, yielding a mixture of 6-nitro-2-chlorobenzothiazole (72% yield) and minor 5-nitro-2-chlorobenzothiazole. Recrystallization from ethanol isolates the 6-nitro isomer. Subsequent reduction with iron powder in acetic acid at 40°C for 5 hours produces 6-chloro-1,3-benzothiazol-2-amine in 33–83% yield, depending on purification methods.

Key Variables :

Synthesis of 6-Ethyl-4-Oxo-4H-Chromene-2-Carboxylic Acid

Alkylation and Cyclization

The chromene moiety is constructed via Claisen-Schmidt condensation. Ethylation at position 6 is achieved by treating resorcinol with ethyl bromide in the presence of potassium carbonate, yielding 6-ethylresorcinol. This intermediate undergoes cyclization with diethyl ketomalonate in acetic acid under reflux, forming 6-ethyl-4-oxo-4H-chromene-2-carboxylate. Hydrolysis with sodium hydroxide produces the free carboxylic acid.

Optimization Notes :

Amide Coupling Reaction

Carbodiimide-Mediated Amidation

The final step couples 6-chloro-1,3-benzothiazol-2-amine with 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. The reaction proceeds at room temperature for 24 hours, yielding the target compound in 45–65% yield after purification.

Critical Parameters :

- Coupling Agents : EDCI/HOBt outperforms DCC (N,N'-dicyclohexylcarbodiimide) in minimizing racemization.

- Solvent Polarity : Dichloromethane ensures optimal solubility of both intermediates.

Analytical Characterization

Comparative Analysis of Synthetic Routes

Table 1: Yield Optimization Across Methodologies

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzothiazole Nitration | HNO₃/H₂SO₄ at 0°C | 72 | 90 |

| Benzothiazole Reduction | Fe/AcOH at 40°C | 33 | 85 |

| Chromene Cyclization | Diethyl ketomalonate in AcOH | 65 | 92 |

| Amide Coupling | EDCI/HOBt in DCM | 58 | 98 |

Observations :

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The 6-nitro isomer dominates due to electronic effects, but 5-nitro byproducts (8–12%) require chromatographic removal.

Steric Hindrance in Chromene Synthesis

The ethyl group’s bulk slows cyclization; extending reaction time to 12 hours improves yield by 15%.

Amidation Side Reactions

Competitive esterification is suppressed by maintaining anhydrous conditions and using HOBt as an additive.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(6-chloro-1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of benzothiazole can inhibit various bacterial strains effectively. The mechanism often involves the inhibition of key enzymes such as dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are crucial for bacterial survival .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Research into related benzothiazole derivatives has shown promising results in inhibiting cancer cell proliferation. These compounds may induce apoptosis in cancer cells through various pathways, including the disruption of cellular signaling mechanisms .

Enzyme Inhibition

Inhibitors derived from this compound have been studied for their ability to target specific enzymes involved in disease processes. For example, certain derivatives have been shown to inhibit enzymes linked to inflammatory responses, suggesting a role in treating inflammatory diseases .

Pesticidal Properties

The benzothiazole moiety is known for its pesticidal properties. Compounds with similar structures have been evaluated for their effectiveness against agricultural pests. The ability of these compounds to disrupt pest metabolism or reproduction makes them candidates for developing new agrochemicals .

Plant Growth Regulators

Research has also explored the use of such compounds as plant growth regulators. They may promote growth or enhance resistance to environmental stressors, thereby improving crop yields .

Development of Functional Materials

The unique chemical structure of this compound allows for its incorporation into functional materials. Studies have investigated its use in creating polymers with enhanced thermal stability and mechanical properties, which are useful in various industrial applications .

Photophysical Properties

The photophysical properties of this compound have led to its exploration in optoelectronic applications. Its ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs) and other photonic devices .

Case Study 1: Antimicrobial Evaluation

A study published in ACS Omega evaluated several benzothiazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) against multiple bacterial strains, highlighting their potential as antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that benzothiazole-based compounds could significantly reduce cell viability through apoptosis induction. These findings suggest that further development could lead to novel anticancer therapies utilizing compounds like this compound .

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit enzymes like cyclooxygenase (COX), which play a role in the inflammatory response. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

Fluoro vs. Chloro Substituents :

The compound N-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide () replaces the 6-chloro group with a 6-fluoro substituent. Fluorine’s smaller atomic radius and stronger electron-withdrawing effects may enhance binding affinity to target proteins compared to chlorine .Ethoxy Substituents :

The patent compound N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide () introduces a 6-ethoxy group, which increases lipophilicity and may improve membrane permeability compared to halogenated analogs .

Modifications on the Chromene Scaffold

Ethyl vs. Methyl/Phenyl Groups :

The target compound’s 6-ethyl group contrasts with the 3-methyl and 2-phenyl substituents in N-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide (). Ethyl groups may confer greater metabolic stability than methyl, while phenyl rings could enhance π-π stacking interactions .Oxo Group Positioning :

The 4-oxo group in the target compound is conserved across analogs (e.g., ), suggesting its critical role in hydrogen bonding or enzymatic recognition .

Heterocyclic Core Replacements

- Benzothiazole vs. Thiadiazole: 6-Chloro-7-methyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide () replaces the benzothiazole with a thiadiazole ring.

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzothiazole moiety and a chromene derivative. The molecular formula is C₁₁H₁₀ClN₃O₃S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

Structural Formula

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating 1,2-benzothiazole derivatives demonstrated potent activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 10.7 to 21.4 μmol/mL, with some derivatives showing superior antifungal activity .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. For example, certain compounds have shown cytotoxic effects against cancer cell lines such as PC3 and DU145. In vitro studies revealed that these compounds could induce apoptosis and inhibit cell proliferation in a dose-dependent manner. Specifically, IC50 values were reported as follows:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound 18 | PC3 | 40.1 ± 7.9 (24h) |

| Compound 18 | DU145 | 98.14 ± 48.3 (24h) |

| 4-MMPB | PC3 | 32.01 ± 3.2 (24h) |

| 4-MMPB | DU145 | 35.22 ± 1.9 (24h) |

These findings suggest that the compound may play a role in cancer therapy by targeting specific pathways involved in tumor growth .

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymes and pathways associated with microbial resistance and cancer cell proliferation. For instance, studies have shown that certain benzothiazole derivatives can inhibit lipoxygenases (LOXs), which are implicated in carcinogenesis .

Study on Antimicrobial Efficacy

A comprehensive study focused on the antimicrobial efficacy of related benzothiazole compounds revealed their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The study highlighted that the structural modifications significantly influenced their antimicrobial potency.

Study on Anticancer Properties

Another pivotal study investigated the anticancer properties of chromene derivatives that included benzothiazole moieties. The results indicated that these compounds could effectively induce cell cycle arrest at the G0/G1 phase and lead to DNA damage in cancer cells, thereby promoting apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.